molecular formula C20H30N2O7 B4146003 1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid

1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid

Cat. No.: B4146003
M. Wt: 410.5 g/mol
InChI Key: MAPAISLXQGMYMD-UHFFFAOYSA-N
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Description

1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring, an ethyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid can be compared with other similar compounds, such as those containing piperazine rings or methoxyphenyl groups. These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and potential applications. Similar compounds may include 1-{4-[3-(4-methyl-1-piperazinyl)propoxy]-3-methoxyphenyl}ethanone and 1-{4-[3-(4-ethyl-1-piperazinyl)propoxy]-3-hydroxyphenyl}ethanone.

Properties

IUPAC Name

1-[4-[3-(4-ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.C2H2O4/c1-4-19-9-11-20(12-10-19)8-5-13-23-17-7-6-16(15(2)21)14-18(17)22-3;3-1(4)2(5)6/h6-7,14H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPAISLXQGMYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)C(=O)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid
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1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid
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1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid
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1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid
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1-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone;oxalic acid

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